molecular formula C27H54N2O2 B11975320 Dodecanamide, N,N'-1,3-propanediylbis- CAS No. 114118-81-9

Dodecanamide, N,N'-1,3-propanediylbis-

Cat. No.: B11975320
CAS No.: 114118-81-9
M. Wt: 438.7 g/mol
InChI Key: FFWOOWBZYXDIJQ-UHFFFAOYSA-N
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Description

Dodecanamide, N,N’-1,3-propanediylbis- is a chemical compound with the molecular formula C27H54N2O2. It is a type of diamide, specifically a bis-amide, where two dodecanamide groups are linked by a 1,3-propanediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N’-1,3-propanediylbis- typically involves the reaction of dodecanoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Dodecanamide, N,N’-1,3-propanediylbis- can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Scientific Research Applications

Dodecanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N,N’-methylenebis-: Similar structure but with a methylene bridge instead of a 1,3-propanediyl bridge.

    Dodecanamide, N,N’-ethylenebis-: Contains an ethylene bridge linking the dodecanamide groups.

Uniqueness

Dodecanamide, N,N’-1,3-propanediylbis- is unique due to its specific 1,3-propanediyl linkage, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications in various fields .

Properties

CAS No.

114118-81-9

Molecular Formula

C27H54N2O2

Molecular Weight

438.7 g/mol

IUPAC Name

N-[3-(dodecanoylamino)propyl]dodecanamide

InChI

InChI=1S/C27H54N2O2/c1-3-5-7-9-11-13-15-17-19-22-26(30)28-24-21-25-29-27(31)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

FFWOOWBZYXDIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

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